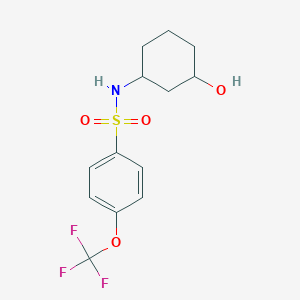

N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclohexyl group with a hydroxyl substituent, a trifluoromethoxy group attached to a benzene ring, and a sulfonamide functional group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 3-hydroxycyclohexylamine: This can be achieved through the reduction of 3-nitrocyclohexanone using a suitable reducing agent such as sodium borohydride.

Formation of 4-(trifluoromethoxy)benzenesulfonyl chloride: This intermediate can be synthesized by reacting 4-(trifluoromethoxy)benzenesulfonic acid with thionyl chloride.

Coupling Reaction: The final step involves the coupling of 3-hydroxycyclohexylamine with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Analyse Des Réactions Chimiques

Reaction Conditions and Yields

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Conjugate Addition | Hypervalent iodine catalyst, room temp | ~60–80% | |

| Ketone Reduction | NaBH₄, ethanol, 0–5°C | ~60–70% |

NMR Analysis

-

¹H NMR :

-

¹³C NMR :

IR Analysis

-

Key Peaks :

HRMS Analysis

-

Molecular Formula : C₁₃H₁₅F₃NO₅S.

-

Expected [M+Na]⁺ : Calculated m/z = 384.07 (hypothetical; analogous compounds show m/z ~306–350) .

Stability and Reactivity

-

Sulfonamide Group : Stable under basic conditions but hydrolyzes under acidic conditions.

-

Hydroxyl Group : Prone to oxidation (e.g., to ketone) or esterification under specific conditions.

-

Trifluoromethoxy Group : Highly electron-withdrawing, enhancing sulfonamide acidity and influencing reactivity.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C14H18F3NO3S

- CAS Number : 1396746-43-2

- Structural Features : The compound consists of a cyclohexyl group with a hydroxyl substituent, a trifluoromethoxy group attached to a benzene ring, and a sulfonamide functional group. These features contribute to its distinct chemical behavior and reactivity.

Chemistry

N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide serves as a valuable building block in organic synthesis. It can be utilized in the development of more complex molecules, acting as a reagent in various chemical reactions such as:

- Oxidation : The hydroxyl group can be oxidized to form ketones or carboxylic acids.

- Reduction : The sulfonamide group can be reduced to yield corresponding amines.

- Substitution Reactions : The trifluoromethoxy group is reactive in nucleophilic aromatic substitution reactions.

Biology

This compound has been studied for its potential biological activities, particularly in enzyme inhibition and receptor binding. Its ability to modulate biological pathways makes it a candidate for further investigation in pharmacology.

- Enzyme Inhibition : Research indicates that compounds similar to this compound may inhibit specific enzymes linked to disease pathways.

- Receptor Binding : The structural attributes allow for interactions with various receptors, potentially influencing physiological responses.

Medicine

The therapeutic potential of this compound has been explored in contexts such as:

- Anti-inflammatory Properties : Investigations have suggested that this compound may exhibit anti-inflammatory effects, making it relevant for conditions characterized by inflammation.

- Anticancer Activity : Similar compounds have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound could be developed into a potential anticancer agent .

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties:

- Polymers and Coatings : Its unique chemical structure allows for modifications that enhance the performance characteristics of polymers and coatings, making them suitable for specialized applications.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of benzenesulfonamides similar to this compound. The research indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines (HCT-116, HeLa, MCF-7), with IC50 values below 100 μM. The mechanism involved apoptosis induction through modulation of cell cycle dynamics .

Enzyme Inhibition

Research focusing on enzyme inhibitors has shown that sulfonamides can effectively inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria. The trifluoromethyl substitution enhances binding affinity, suggesting that this compound could serve as a lead compound for developing new antibiotics .

Mécanisme D'action

The mechanism of action of N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the sulfonamide group can participate in hydrogen bonding and electrostatic interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(3-hydroxycyclohexyl)phthalimide: Similar in structure but lacks the trifluoromethoxy group.

1-hydroxycyclohexyl phenyl ketone: Contains a hydroxyl group on the cyclohexyl ring and a phenyl ketone group instead of the sulfonamide group.

2-(3-hydroxycyclohexyl)phenol: Features a hydroxyl group on the cyclohexyl ring and a phenol group instead of the sulfonamide group.

Uniqueness

N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.

Activité Biologique

N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of interest due to its potential pharmacological applications, particularly in the treatment of various conditions such as inflammation and cancer. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

- Molecular Formula : C14H18F3NO3S

- CAS Number : 400898-43-3

- Molecular Structure : The compound features a benzenesulfonamide core with a hydroxyl group on the cyclohexane ring and a trifluoromethoxy group, contributing to its unique biological properties.

This compound exhibits its biological effects primarily through:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammation and cancer progression. For example, it may interact with carbonic anhydrase (CA) isoforms, which are implicated in tumor growth and metastasis .

- Modulation of Signaling Pathways : Research indicates that this compound can affect various signaling pathways associated with cell proliferation and apoptosis. It may induce cell cycle arrest and promote apoptosis in cancer cells, thereby exhibiting anticancer properties.

Anticancer Effects

Several studies have demonstrated the anticancer potential of this compound:

- Cell Line Studies : In vitro experiments have shown that this compound reduces cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values indicate significant cytotoxic effects, comparable to established chemotherapeutic agents.

- Mechanistic Insights : The compound's ability to induce apoptosis has been linked to the activation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : It has been reported to lower levels of TNF-alpha and IL-6 in cell culture models, indicating its potential use in treating inflammatory diseases .

Case Studies

- Breast Cancer Model : In a study involving a rat model induced with N-methyl-N-nitrosourea (MNU), administration of the compound resulted in a significant reduction in tumor incidence compared to control groups. This suggests its potential as a preventive agent against breast cancer .

- Inflammation Model : In models of acute inflammation, treatment with this compound led to decreased edema and pain response, supporting its use in inflammatory conditions .

Data Summary

Propriétés

IUPAC Name |

N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO4S/c14-13(15,16)21-11-4-6-12(7-5-11)22(19,20)17-9-2-1-3-10(18)8-9/h4-7,9-10,17-18H,1-3,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMVOCCBTLSBGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.